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molecular formula C15H20BF3N2O3 B1442093 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 874299-21-5

1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No. B1442093
M. Wt: 344.14 g/mol
InChI Key: MMLLVBUYAPWNBU-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

Prepared as described for 1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea (I6), substituting methylamine in THF (2M) for 2,2,2-trifluoroethyl amine in Step 1. 1H NMR (400 MHz, CDCl3): 7.59-7.53 (2H, m), 7.50 (1H, d), 7.34 (1H, t), 2.83 (3H, s), 1.33 (12H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:24])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([NH:15][C:16]([NH:18][CH2:19]C(F)(F)F)=[O:17])[CH:12]=[CH:13][CH:14]=2)[O:3]1.FC(F)(F)CN>C1COCC1>[CH3:19][NH:18][C:16]([NH:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([B:4]2[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:24])([CH3:1])[O:3]2)[CH:10]=1)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC(=O)NCC(F)(F)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
CNC(=O)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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